2-Chloroethyl 1-bromoethene-1-sulfonate
Description
2-Chloroethyl 1-bromoethene-1-sulfonate is a synthetic organohalogen compound characterized by a sulfonate ester backbone with chloroethyl and bromoethene substituents. Its molecular formula is C₃H₅BrClO₃S, and it features a sulfonate group (-SO₃⁻) linked to a bromoethene moiety (CH₂=CHBr) and a 2-chloroethyl chain (ClCH₂CH₂-). Its reactivity is dominated by the sulfonate ester’s electrophilicity and the bromoethene’s propensity for alkylation or elimination reactions.
Properties
CAS No. |
85650-06-2 |
|---|---|
Molecular Formula |
C4H6BrClO3S |
Molecular Weight |
249.51 g/mol |
IUPAC Name |
2-chloroethyl 1-bromoethenesulfonate |
InChI |
InChI=1S/C4H6BrClO3S/c1-4(5)10(7,8)9-3-2-6/h1-3H2 |
InChI Key |
QVKBYKPPSSMKIW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(S(=O)(=O)OCCCl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-1-(2-chloroethoxysulfonyl)ethene typically involves the reaction of ethene derivatives with bromine and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-1-(2-chloroethoxysulfonyl)ethene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction, leading to various derivatives.
Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with halogens or other electrophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for sulfonyl group modifications. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(2-chloroethoxysulfonyl)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-chloroethoxysulfonyl)ethene involves its interaction with molecular targets through its reactive bromine, chlorine, and sulfonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chemical Structure and Reactivity
The compound’s structural uniqueness lies in its combination of a sulfonate group, bromoethene, and chloroethyl chain. Below is a comparative analysis with three analogs:
Key Observations:
- Hydrolytic Stability : The sulfonate group confers greater stability than sulfur mustard’s sulfide or BCEE’s ether linkages, reducing spontaneous hydrolysis in aqueous environments .
Key Findings:
- Toxicity : The target compound’s toxicity is likely intermediate between BCEE and sulfur mustard. Its sulfonate group may reduce membrane permeability compared to sulfur mustard, limiting systemic toxicity .
- Therapeutic Index : Analogous to nitrosoureas (), compounds with lower carbamoylating activity but higher alkylating activity (like 2-chloroethyl 1-bromoethene-1-sulfonate) may offer better therapeutic indices if used in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
